2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16296289
Molecular Formula: C20H17ClN2O2S2
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O2S2 |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | JFQHKNZKZVMBOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CO4)C |
Introduction
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including heterocyclization and alkylation processes. These methods allow for the introduction of various substituents, which can significantly influence the biological activity of the resulting compounds .
Synthesis Steps:
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Heterocyclization: This step involves the formation of the thieno[2,3-d]pyrimidine ring system, often through condensation reactions.
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Alkylation: Substituents such as alkyl or aryl groups can be introduced at specific positions on the ring to modify the compound's properties.
Biological Activities
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for several biological activities:
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Antitumor Activity: Some derivatives have shown promising inhibitory effects on tumor cell growth, making them potential candidates for cancer therapy .
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Melanin Synthesis Modulation: Certain compounds have been found to influence melanin synthesis, which could be useful in dermatological applications .
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Kinase Inhibition: These compounds have been explored as inhibitors of kinases, such as ROCKs, which are involved in cell migration and morphology .
Example of SAR:
| Compound | Substituent | Activity |
|---|---|---|
| 8k | 3-Methoxybenzyl, Pyrrolo[2,3-b]pyridin-4-yl | Potent ROCK inhibitor |
| 6b | Cycloalkyl | Tumor cell growth inhibitor |
Future Perspectives
Given the diverse biological activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, further research is warranted to explore their therapeutic potential. This includes optimizing synthesis methods, conducting in-depth SAR studies, and evaluating these compounds in preclinical models.
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